molecular formula C21H20F3NO4 B13394609 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid

Cat. No.: B13394609
M. Wt: 407.4 g/mol
InChI Key: NAIQNWYIKLQKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound in various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Industry

Industrially, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid involves its role as a protecting group in peptide synthesis. It temporarily protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine

Uniqueness

What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in the synthesis of peptides that require enhanced stability and bioavailability.

Properties

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)

InChI Key

NAIQNWYIKLQKMG-UHFFFAOYSA-N

Canonical SMILES

CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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